molecular formula C15H14O3S B1359372 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene CAS No. 898773-20-1

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene

Cat. No.: B1359372
CAS No.: 898773-20-1
M. Wt: 274.3 g/mol
InChI Key: WICQSLOKMCAJDG-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene: is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 3-methylbenzoyl group. This compound is of interest due to its unique structural properties, which make it a candidate for various applications in materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene typically involves the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the 1,3-Dioxolane Group: This step involves the reaction of the thiophene derivative with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.

    Attachment of the 3-Methylbenzoyl Group: The final step is the Friedel-Crafts acylation, where the thiophene derivative reacts with 3-methylbenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are used to facilitate electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. Its structural features may allow it to interact with specific proteins or enzymes, making it a potential candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the thiophene ring and the benzoyl group suggests potential activity as anti-inflammatory or antimicrobial agents.

Industry

In industrial applications, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring could enhance its binding affinity or stability, while the benzoyl group might facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the methyl group on the benzoyl ring, which could affect its reactivity and binding properties.

    2-(3-Methylbenzoyl)thiophene: Lacks the dioxolane ring, which might reduce its stability or alter its electronic properties.

    5-(1,3-Dioxolan-2-YL)thiophene: Lacks the benzoyl group, which could significantly change its chemical behavior and applications.

Uniqueness

The presence of both the 1,3-dioxolane ring and the 3-methylbenzoyl group in 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene makes it unique. This combination of functional groups provides a balance of stability, reactivity, and potential for diverse applications in various fields.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-10-3-2-4-11(9-10)14(16)12-5-6-13(19-12)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICQSLOKMCAJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641923
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-20-1
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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